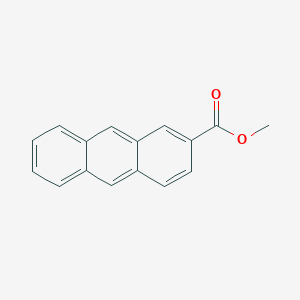

Methyl anthracene-2-carboxylate

Description

Contextualizing Methyl Anthracene-2-carboxylate within Aromatic Ester Chemistry

This compound is an aromatic ester, a class of organic compounds known for their applications in fragrances, solvents, and as precursors in organic synthesis. The defining feature of this molecule is the ester group (–COOCH₃) attached to the 2-position of the anthracene (B1667546) core. This substitution influences the electronic properties and reactivity of the parent anthracene molecule.

The synthesis of this compound can be achieved through several synthetic routes. A common laboratory method involves the esterification of anthracene-2-carboxylic acid. This precursor can be synthesized from anthraquinone-2-carboxylic acid via a reduction reaction using agents like zinc and aqueous ammonia (B1221849), followed by treatment with thionyl chloride to form the acid chloride, which is then reacted with methanol (B129727). chemicalbook.com Other synthetic strategies for creating the anthracene framework include metal-catalyzed reactions, Friedel-Crafts alkylations, and intramolecular cyclizations. nih.govbeilstein-journals.orgbeilstein-journals.org

The position of the methyl carboxylate group on the anthracene ring is crucial. Unlike substitutions at the more reactive 9 and 10 positions, functionalization at the 2-position can lead to different molecular packing in the solid state and altered photophysical properties. acs.orgmdpi.com Research on related anthracene carboxylic acid derivatives has shown that the substitution position significantly impacts photoreactivity in the solid state. acs.org

Significance of the Anthracene Chromophore in Modern Chemical Research

The anthracene core, or chromophore, is the foundation of this compound's most interesting properties. This rigid, planar, and electron-rich structure is responsible for its characteristic fluorescence and photochemical reactivity. numberanalytics.commdpi.com Anthracene and its derivatives are known to exhibit blue fluorescence under ultraviolet light. wikipedia.orgchemicalbook.com

The photophysical properties of anthracene derivatives, including their absorption and emission of light, are highly tunable. mdpi.com By adding different functional groups to the anthracene skeleton, scientists can alter these properties for specific applications. mdpi.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the color and efficiency of light emission. researchgate.net

This tunability makes anthracene derivatives valuable in a wide range of applications, including:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are used as blue light emitters in OLED displays. nih.govrroij.com

Organic Field-Effect Transistors (OFETs): The semiconductor properties of anthracene make it a candidate for use in organic electronics. wikipedia.orgnih.govnih.gov

Fluorescent Sensors: The sensitivity of anthracene's fluorescence to its environment allows for its use in detecting various chemical species. rroij.comacs.org

Photomechanical Materials: Certain anthracene derivatives can undergo shape changes in response to light, a property being explored for advanced materials. acs.org

Biological Imaging: The fluorescent nature of some anthracene derivatives makes them useful as probes in biological systems. mdpi.com

Historical Evolution of Research on Anthracene and its Derivatives in Academic Disciplines

The history of anthracene research dates back to the 19th century. In 1832, French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated crude anthracene from coal tar. wikipedia.orgchemicalbook.com Initially, due to an inaccurate analysis of its elemental composition, Laurent named it "paranaphthalene." wikipedia.org He later renamed it anthracene, derived from the Greek word for coal, "anthrax." wikipedia.org

A significant milestone in the industrial application of anthracene came in 1868 with the synthesis of the red dye alizarin (B75676) from anthracene by Carl Graebe and Carl Liebermann. chemicalbook.com This discovery was pivotal, as it provided a synthetic alternative to the natural dye extracted from the madder plant. chemicalbook.com Since then, anthraquinone (B42736), an oxidized form of anthracene, has remained a crucial intermediate in the dye industry. chemicalbook.comchemcess.com

Early research also uncovered the fascinating photochemical properties of anthracene. In 1866, Fritzsche observed that a saturated solution of anthracene exposed to sunlight produced a colorless crystalline precipitate that would revert to anthracene upon melting. rroij.com This was an early observation of the photodimerization of anthracene, a [4+4] cycloaddition reaction that has since become a cornerstone of anthracene chemistry. mdpi.com

Throughout the 20th and into the 21st century, research has expanded from basic extraction and dye synthesis to exploring the sophisticated applications of anthracene derivatives in materials science, electronics, and medicine. rroij.comontosight.ainumberanalytics.com The development of new synthetic methods has enabled the creation of a vast library of anthracene derivatives with tailored properties. nih.govbeilstein-journals.org

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures is focused on leveraging the unique properties of the anthracene core for advanced applications. While specific research on this compound itself is somewhat limited, the broader trends in anthracene derivative research provide a clear indication of its potential areas of investigation.

One major area of interest is in the development of new materials for organic electronics. nih.gov Researchers are synthesizing novel anthracene derivatives and studying their optical, electrochemical, and thermal properties to create more efficient and stable organic semiconductors for devices like OTFTs. nih.gov The substitution pattern on the anthracene ring is a key area of study, with a focus on how it influences molecular packing and charge transport. nih.gov

Another significant research direction is in the field of fluorescent sensors and probes. acs.org The sensitivity of the anthracene chromophore's fluorescence to its chemical environment makes it an excellent platform for designing sensors for metal ions, anions, and organic molecules. acs.org For example, metal-organic frameworks (MOFs) incorporating anthracene-based ligands have been developed for the high-sensitivity detection of pollutants like Fe³⁺ and Cr₂O₇²⁻. acs.org

Furthermore, the photochemical reactivity of anthracene derivatives continues to be an active area of research. acs.org The reversible photodimerization of anthracene is being explored for applications in data storage, molecular switches, and self-healing materials. mdpi.commdpi.com Studies on anthracene carboxylic acid derivatives have shown that chemical modifications can tune the photomechanical response of crystals, opening up possibilities for light-actuated devices. acs.org

In the realm of medicinal chemistry, anthracene derivatives have been investigated for their potential as anticancer agents. numberanalytics.comgoogle.com The planar structure of the anthracene core allows it to intercalate into DNA, and derivatives are being designed to target enzymes like topoisomerase I, which is crucial for DNA replication in cancer cells. rroij.comgoogle.com

The synthesis of complex polycyclic aromatic systems using anthracene derivatives as building blocks is also a continuing interest. numberanalytics.comillinois.edu These larger structures have unique electronic and photophysical properties that are being investigated for applications in materials science and nanotechnology. ontosight.ainumberanalytics.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25308-60-5 |

| Molecular Formula | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol |

| PSA | 26.30000 |

| LogP | 3.77960 |

Data sourced from chemical supplier databases. chemsrc.com

Table 2: General Properties of Anthracene

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ |

| Molar Mass | 178.234 g·mol⁻¹ |

| Appearance | Colorless solid |

| Melting Point | 216 °C |

| Boiling Point | 341.3 °C |

| Solubility in water | 0.044 mg/L (25 °C) |

| Fluorescence | Blue (400–500 nm peak) under UV radiation |

Data sourced from Wikipedia and other chemical databases. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

25308-60-5 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl anthracene-2-carboxylate |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)14-7-6-13-8-11-4-2-3-5-12(11)9-15(13)10-14/h2-10H,1H3 |

InChI Key |

MDRJRJLPUAYVFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Origin of Product |

United States |

Methodological Innovations in the Synthesis of Methyl Anthracene 2 Carboxylate and Its Derivatives

Advanced Synthetic Routes to Methyl Anthracene-2-carboxylate

The construction of this compound can be achieved through various synthetic strategies. These methods often involve either the formation of the anthracene (B1667546) core with the carboxylate group already in place or the late-stage introduction of the methyl ester onto a pre-formed anthracene-2-carboxylic acid scaffold.

One established route to this compound involves a multi-step synthesis starting from anthraquinone-2-carboxylic acid. chemicalbook.com This process typically includes a reduction of the anthraquinone (B42736) core to the corresponding anthracene, followed by esterification of the carboxylic acid. A common method for the reduction of the anthraquinone is the use of zinc powder in an aqueous ammonia (B1221849) solution. chemicalbook.com Following the reduction to anthracene-2-carboxylic acid, the ester can be formed.

Another multi-step approach involves building the anthracene skeleton from simpler precursors. For example, substituted anthracenes can be prepared via a [2 + 2 + 2] cyclotrimerization reaction of a diyne with an alkyne, often facilitated by nickel or cobalt catalysts. beilstein-journals.org While not a direct synthesis of this compound, this method illustrates the construction of the core structure, which can then be functionalized. Similarly, a double ring-closing approach has been developed for the synthesis of 2,3,6,7-substituted anthracene derivatives from a protected 1,2,4,5-benzenetetracarbaldehyde precursor, showcasing a strategy for accessing specific substitution patterns. chemrxiv.orgchemrxiv.org

The most common method for converting a carboxylic acid precursor, such as anthracene-2-carboxylic acid, to its corresponding methyl ester is the Fischer esterification. ucalgary.camasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com

The mechanism of the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. ucalgary.camasterorganicchemistry.com

Nucleophilic attack of the methanol on the activated carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. ucalgary.camasterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. ucalgary.camasterorganicchemistry.com

Alternatively, anthracene-2-carboxylic acid can be converted to an acyl halide, typically using thionyl chloride, which is then reacted with methanol to form the methyl ester. chemicalbook.com

Transition Metal-Catalyzed Methodologies for Anthracene Scaffold Construction

The use of transition metal catalysts has revolutionized the synthesis of complex aromatic systems, including the anthracene scaffold. nih.govresearchgate.net Metals such as palladium, rhodium, and ruthenium have been employed to facilitate a variety of transformations, including cross-coupling reactions, C-H activations, and cyclizations, leading to more efficient and selective syntheses of anthracene derivatives. nih.govbeilstein-journals.org

Palladium catalysis has been particularly effective in the construction of anthracene and its derivatives through C-H activation and cyclization strategies. nih.govbeilstein-journals.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. frontiersin.org

One notable example is the palladium-catalyzed tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes to form tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgbeilstein-journals.org This reaction proceeds in moderate to good yields and is a powerful tool for constructing complex fused aromatic systems. beilstein-journals.org Another approach involves a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates. beilstein-journals.org This process includes a carboxyl-directed C-H alkenylation, a secondary C-H activation, and an intramolecular C-C bond formation, followed by decarboxylative aromatization to yield the anthracene product. beilstein-journals.org

Furthermore, substituted anthracenes can be synthesized via a one-pot, palladium-catalyzed C-H arylation of o-tolualdehydes with aryl iodides. beilstein-journals.orgnih.gov The steric and electronic properties of the starting materials have a significant impact on the efficiency of the cyclization process. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Tandem C–H Activation/Bis-cyclization | Propargylic carbonates and terminal alkynes | Pd(OAc)₂/PPh₃ | Tetracyclic benz[a]anthracenes | nih.govbeilstein-journals.org |

| Tandem C–H Alkenylation/Cyclization | Diphenyl carboxylic acids and acrylates | Palladium(II) | Substituted anthracenes | beilstein-journals.org |

| C–H Arylation/Cyclization | o-Tolualdehydes and aryl iodides | Palladium catalyst with a silver oxidant | Substituted anthracenes | beilstein-journals.orgnih.gov |

Rhodium catalysts have also emerged as powerful tools for the synthesis of the anthracene scaffold. nih.gov A key strategy is the rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes. nih.govnih.govacs.org For instance, 2-naphthylboronic acids can react with two equivalents of an alkyne in the presence of a rhodium catalyst and a copper-air oxidant system to selectively produce 1,2,3,4-tetrasubstituted anthracene derivatives. nih.govnih.gov

Another significant rhodium-catalyzed method is the oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. beilstein-journals.orgnih.gov This reaction provides a regioselective route to substituted anthracenes in moderate to good yields. nih.gov The use of copper(II) acetate (B1210297) as an oxidant was found to be crucial for the success of these rhodium-catalyzed methodologies. nih.gov

| Reaction Type | Starting Materials | Catalyst System/Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Coupling | Arylboronic acids and internal alkynes | Rhodium catalyst / Copper-air | Substituted anthracenes | nih.govnih.govacs.org |

| Oxidative Benzannulation | 1-Adamantyl-1-naphthylamines and internal alkynes | Rhodium catalyst / Cu(OAc)₂ | Substituted anthracenes | beilstein-journals.orgnih.gov |

The success of transition metal-catalyzed reactions for anthracene synthesis is highly dependent on the choice of ligands. nih.govfrontiersin.org Ligands play a critical role in modulating the reactivity, selectivity, and stability of the metal catalyst. nih.gov

Phosphine ligands have been extensively used in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can be fine-tuned to optimize catalytic activity. For example, bulky and electron-rich phosphines like SPhos and XPhos have been instrumental in the synthesis of sterically hindered anthracene derivatives via Suzuki couplings. nih.gov

More recently, N-heterocyclic carbenes (NHCs) have gained prominence as powerful ligands in transition metal catalysis. nih.gov Their strong σ-donating ability and unique steric features often lead to more stable and active catalysts. nih.gov NHC-ligated palladium complexes have demonstrated exceptional performance in challenging cross-coupling reactions for anthracene synthesis. nih.gov

The design of ligands is not only about optimizing reactivity but also about controlling selectivity. For instance, DFT calculations have been used to design polycyclic aromatic ligands for site-selective metal coordination on the anthracene core, allowing for the synthesis of specific isomers. nih.govresearchgate.net This highlights the sophisticated level of control that can be achieved through rational ligand design.

Regioselective and Stereoselective Synthetic Approaches for this compound Derivatives

The precise control of substituent placement on the anthracene core is crucial for tailoring the properties of its derivatives. Regioselective synthesis, which controls the position of chemical modifications, is therefore of paramount importance.

Several strategies for the regioselective synthesis of anthracene derivatives have been developed. These include metal-catalyzed reactions and intramolecular cyclizations. nih.gov For instance, rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes has been shown to produce substituted anthracenes with good regioselectivity. beilstein-journals.org Another approach involves the Lewis acid-mediated regioselective cyclization of asymmetric diarylmethine dipivalates, which has been used to synthesize a variety of anthracene derivatives in good yields. beilstein-journals.org

While a broad spectrum of methods exists for anthracene derivatives, the synthesis of this compound often starts from anthraquinone-2-carboxylic acid. This precursor can be reduced, and the resulting anthracene-2-carboxylic acid is then esterified to yield the final product. chemicalbook.com This multi-step process inherently controls the regioselectivity, as the starting material already possesses the desired substitution pattern at the 2-position.

Below is a table summarizing some regioselective synthetic methods for anthracene derivatives, which could be adapted for the synthesis of precursors to this compound.

| Reaction Type | Catalyst/Reagents | Substrates | Regioselectivity | Yield (%) | Ref. |

| Oxidative Benzannulation | Rh(II) complex | N-adamantyl-1-naphthylamines, internal alkynes | High | Moderate to Good | beilstein-journals.org |

| Intramolecular Cyclization | ZnBr₂ | Asymmetric 1,2-diarylmethine dipivalates | High | 71-94 | beilstein-journals.org |

| C-H Activation/Bis-cyclization | Palladium catalyst | Propargylic carbonates, terminal alkynes | High | 40-87 | beilstein-journals.org |

Information regarding the stereoselective synthesis of derivatives of this compound is not extensively available in the current literature. Stereoselectivity becomes a critical factor when chiral centers are introduced into the molecule, which can significantly influence its biological activity or optical properties. The development of stereoselective methods would be a valuable contribution to the field, enabling the synthesis of enantiomerically pure derivatives for specialized applications.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like this compound to minimize environmental impact. cdmf.org.br This involves the use of less hazardous chemicals, renewable feedstocks, and more energy-efficient processes.

Key areas of green chemistry research relevant to the synthesis of anthracene derivatives include the use of alternative solvents, the development of reusable catalysts, and the improvement of atom economy. Traditional syntheses of polycyclic aromatic hydrocarbons often rely on toxic and high-boiling point solvents. cdmf.org.br Research into greener alternatives, such as water, ionic liquids, or solvent-free reaction conditions, is ongoing.

Catalysis plays a central role in greening the synthesis of anthracene derivatives. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy. acs.org For example, gold nanoparticles supported on ceria (Au/CeO₂) have been shown to be effective and reusable catalysts for dehydrogenative aromatization reactions, which could be applied to the synthesis of anthracene precursors. acs.org Photocatalysis, using light to drive chemical reactions, is another promising green approach that can lead to milder reaction conditions. chemicalbook.com

The table below highlights some green chemistry approaches that could be relevant to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application in Anthracene Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacement of chlorinated solvents with water or bio-solvents. | Reduced toxicity and environmental pollution. |

| Use of Catalysis | Employing reusable heterogeneous catalysts (e.g., supported metal nanoparticles). | Reduced waste, lower catalyst loading, and easier product purification. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product (e.g., addition reactions). | Minimized waste generation. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduced reliance on fossil fuels. |

| Energy Efficiency | Utilizing microwave or photochemical methods to reduce reaction times and energy consumption. | Lower energy costs and reduced carbon footprint. |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic Investigations and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

While standard one-dimensional ¹H and ¹³C NMR provide basic structural confirmation, advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region of the anthracene (B1667546) core. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful.

An HSQC experiment correlates directly bonded ¹H-¹³C pairs, allowing for the definitive assignment of protons to their attached carbons. youtube.com For methyl anthracene-2-carboxylate, this would clearly distinguish the methyl protons and their corresponding carbon from the aromatic protons and carbons.

The HMBC experiment is crucial for elucidating the connectivity across multiple bonds (typically 2-3 bonds). youtube.comprinceton.edu It reveals correlations between protons and carbons that are not directly attached. For instance, the protons of the methyl ester group would show a correlation to the carboxyl carbon, and the protons on the anthracene ring would show correlations to neighboring carbons and the carboxyl carbon, confirming the position of the ester substituent. princeton.edu Specifically, the protons on the aromatic ring adjacent to the carboxylate group would exhibit a ³J coupling to the carbonyl carbon, providing definitive evidence for the substitution pattern. youtube.com

These 2D NMR methods are invaluable for differentiating between isomers and for studying intermolecular interactions, such as those that might occur in different solvent environments. rsc.orgresearchgate.net

Table 1: Representative 2D NMR Correlations for this compound

| scienceTechnique | looks_oneProton Signal (¹H) | looks_twoCorrelated Carbon Signal (¹³C) | help_outlineSignificance |

|---|---|---|---|

| HSQC | Methyl Protons (~3.9 ppm) | Methyl Carbon (~52 ppm) | Direct ¹J C-H bond correlation of the ester methyl group. |

| HSQC | Aromatic Protons (7.5-8.8 ppm) | Aromatic Carbons (125-135 ppm) | Direct ¹J C-H bond correlations for each protonated aromatic carbon. |

| HMBC | Methyl Protons (~3.9 ppm) | Carboxyl Carbon (~167 ppm) | ²J correlation confirming the methyl group is attached to the ester oxygen. |

| HMBC | Aromatic Proton (H1) | Carboxyl Carbon (~167 ppm) | ³J correlation confirming the position of the ester group at C2. |

| HMBC | Aromatic Proton (H3) | Carboxyl Carbon (~167 ppm) | ³J correlation confirming the position of the ester group at C2. |

Time-resolved NMR spectroscopy is an advanced technique used to study the kinetics and mechanisms of chemical reactions in real-time. While not commonly applied to stable compounds like this compound under normal conditions, it would be an invaluable tool for studying its reactions, such as hydrolysis, or its role in photochemical processes. For example, by initiating a reaction within the NMR tube (e.g., through a rapid injection of a reagent or a laser pulse for a photochemical reaction), spectra can be acquired at rapid intervals. This allows for the monitoring of the disappearance of reactant signals and the appearance of intermediate and product signals, providing direct mechanistic and kinetic data.

Time-Resolved Absorption and Emission Spectroscopy for Excited State Dynamics

The photophysical behavior of this compound is governed by the dynamics of its electronically excited states. Time-resolved spectroscopy techniques are essential to probe these ultrafast processes, which occur on timescales from femtoseconds to nanoseconds. rsc.org These methods provide critical information on the lifetimes of excited states, energy transfer pathways, and structural relaxation following photoexcitation. researchgate.net

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique for monitoring the evolution of excited states. rsc.org An ultrashort laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed pulse (the probe) measures the absorption spectrum of the excited molecule. By varying the delay time between the pump and probe pulses, a "movie" of the excited-state relaxation can be created. researchgate.net For this compound, fs-TA could be used to observe the initial Franck-Condon excited state and its relaxation to the more stable, fluorescent S₁ state. It would also reveal any competing non-radiative decay pathways, such as intersystem crossing to the triplet state, by identifying the characteristic absorption signatures of the species involved. rsc.orgresearchgate.net

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the lifetime of fluorescent states. uniklinikum-jena.depicoquant.com The sample is excited by a high-repetition-rate pulsed laser, and the time difference between the excitation pulse and the detection of the first emitted photon is measured. youtube.com By repeating this process millions of times, a histogram of photon arrival times is built, which directly represents the fluorescence decay profile. oxinst.comresearchgate.net From this decay, the fluorescence lifetime (τf) can be accurately determined. For this compound, the fluorescence lifetime is a key parameter that is sensitive to the molecule's environment, such as solvent polarity and the presence of quenchers. This makes TCSPC a valuable tool for studying its interactions and sensing applications.

Resonance Raman Spectroscopy for Vibrational and Electronic State Assignments

Resonance Raman (RR) spectroscopy is a powerful technique that provides detailed vibrational information about a molecule's chromophoric part. utsa.edu By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes coupled to that electronic transition are selectively enhanced by orders of magnitude. utsa.edunih.gov

For this compound, excitation into the π-π* transitions of the anthracene core would provide an enhanced Raman spectrum of the aromatic ring system. This can be used to study how the electronic structure of the anthracene moiety is perturbed by the methyl carboxylate substituent. Furthermore, RR spectroscopy can provide insights into structural changes that occur in the excited state. The technique is particularly useful for assigning specific vibrational modes and understanding the nature of the electronic states involved in light absorption. macernis.lt

X-ray Crystallographic Analysis for Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com It provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For this compound, a key structural parameter is the dihedral angle between the plane of the carboxylate group and the plane of the anthracene ring. This angle is critical as it dictates the degree of electronic conjugation between the substituent and the aromatic system. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between anthracene rings. nih.govresearchgate.net These interactions are fundamental to understanding the material's bulk properties. The crystal structure of a related compound, ethyl anthracene-9-carboxylate, shows that the ester group is significantly twisted out of the plane of the anthracene ring, and the crystal packing is stabilized by C-H···O interactions and herringbone-style arene interactions. nih.gov A similar arrangement would be expected for this compound.

Table 2: Representative Crystallographic Data for an Anthracene Carboxylate Derivative (Ethyl anthracene-9-carboxylate)

| categoryParameter | data_usageValue | infoReference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P bca | nih.gov |

| Unit Cell Dimensions | a = 8.5431 Å, b = 10.2137 Å, c = 14.5426 Å | nih.gov |

| COO/Anthracene Dihedral Angle | 76.00(19)° | nih.gov |

| Key Intermolecular Interaction | C—H···O hydrogen bonds | nih.gov |

Photophysical and Photochemical Research of Methyl Anthracene 2 Carboxylate

Excited State Photophysics and Luminescence Mechanisms

The interaction of methyl anthracene-2-carboxylate with light induces a transition to an electronically excited state. The properties and decay pathways of this excited state, including the emission of light as fluorescence, are central to its photophysical profile. The nature of the substituent at the 2-position significantly modulates these properties compared to the parent anthracene (B1667546) molecule.

The solvent environment can significantly influence the emission properties of anthracene derivatives. The polarity of the solvent can alter the energy of the excited state, leading to shifts in the emission spectrum. For donor-acceptor systems involving anthracene, an increase in the dielectric constant of the solvent often leads to a solvatochromic redshift of the intramolecular charge transfer (ICT) band. rsc.org This is due to the stabilization of the more polar charge-transfer excited state by the polar solvent molecules. rsc.org In some cases, polar solvents can also lead to quenched fluorescence by promoting non-radiative decay pathways.

For related anthracene dicarboxylic acids, the photophysical properties are highly dependent on the solvent and pH. researchgate.net In basic solutions where the carboxylate form is present, the excited-state properties differ significantly from those in acidic or neutral solutions. researchgate.net This highlights the critical role of the substituent's chemical state, which is influenced by the solvent environment, in determining the photophysical behavior. In some complex anthracene systems, a higher permittivity solvent can heavily stabilize the charge-transfer excited S1 state, leading to a smaller energy gap between the S1 and S0 states and causing efficient non-radiative decay.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key photophysical parameters. For the parent molecule, anthracene, these values are well-characterized and serve as a benchmark. The introduction of a substituent, such as a methyl carboxylate group, can alter these properties. The ester group can influence the rates of both radiative (fluorescence) and non-radiative decay pathways. For instance, studies on related anthracene carboxamides have shown weak emissions, suggesting that the substituent introduces efficient quenching processes. nih.gov

Table 1: Fluorescence Quantum Yield of Anthracene in Different Solvents (Data for the parent compound is provided for reference)

| Solvent | Quantum Yield (Φf) |

| Cyclohexane | 0.36 |

| Ethanol | 0.27 |

This table is interactive. Click on the headers to sort.

The lifetimes of excited states are also critical. For example, some 2-substituted anthracene derivatives have been found to exhibit dual emission lifetimes, which has been attributed to the existence of two different, interconvertible emissive conformers related to the orientation of the substituent at the C2-position. nih.gov

Intramolecular charge transfer is a key process in many substituted aromatic molecules. In the context of anthracene derivatives, the carboxylate or carboxamide group can act as an electron-accepting group, facilitating charge transfer from the electron-rich anthracene ring upon photoexcitation. This creates a charge-separated excited state, often referred to as an ICT state.

A specific manifestation of this is the Twisted Intramolecular Charge Transfer (TICT) phenomenon. Research on 1- and 2-anthracene aromatic carboxamides has shown that these molecules can exhibit weak fluorescence due to a TICT quenching process. nih.gov In the excited state, rotation around the bond connecting the anthracene and the amide group can lead to a "twisted" conformation that is non-emissive or weakly emissive and provides a pathway for rapid non-radiative decay back to the ground state. nih.gov The formation of this TICT state can be influenced by the molecular structure and the surrounding environment, such as the presence of metal ions which can restrict this rotation and lead to enhanced fluorescence. nih.gov

Photochemical Reaction Pathways and Mechanistic Insights

Upon absorbing light, this compound can undergo chemical transformations. The study of these photochemical reactions provides insight into the reactivity of the excited state and opens avenues for applications in materials science and synthesis.

One of the hallmark photochemical reactions of anthracene and its derivatives is [4+4] photocyclodimerization. mdpi.com This reaction involves two monomeric anthracene units, one in the excited state and one in the ground state, which combine to form a dimer linked by new covalent bonds across the 9,10-positions of the anthracene rings. mdpi.com This process is photochemically allowed but thermally forbidden. mdpi.com

For 2-substituted anthracenes like anthracene-2-carboxylic acid, this dimerization can lead to several regioisomers, primarily the head-to-head (HH) and head-to-tail (HT) isomers. nankai.edu.cnacs.org The regioselectivity of the reaction is influenced by the reaction conditions. The use of supramolecular hosts, such as modified γ-cyclodextrins, has been shown to control the orientation of the anthracene-2-carboxylate molecules within the host cavity, thereby directing the reaction towards a specific isomer. acs.orgnih.gov For example, bispyridinio-appended γ-cyclodextrin was found to increase the relative yield of the anti-head-to-head isomer of the 2-anthracenecarboxylate dimer. acs.org The electrostatic interactions between the host and the carboxylate guest can efficiently preorganize the monomers and influence the product distribution. elsevierpure.com

Table 2: Potential Photodimer Isomers of 2-Substituted Anthracenes

| Isomer Type | Description |

| Head-to-Tail (HT) | The substituents on the two anthracene units are at opposite ends of the dimer. |

| Head-to-Head (HH) | The substituents on the two anthracene units are at the same end of the dimer. |

| syn | The substituents are on the same face of the dimer plane. |

| anti | The substituents are on opposite faces of the dimer plane. |

This table is interactive. Click on the headers to sort.

The photodimerization of anthracene derivatives is often a reversible process. vub.ac.be The formed dimer can undergo photo-dissociation, or cycloreversion, back to the two original monomer units. This dissociation can typically be induced by irradiation with UV light of a shorter wavelength than that used for the dimerization, or by heating. vub.ac.beresearchgate.net

This photoreversibility has been a subject of great interest for developing photoresponsive materials, such as self-healing polymers and photo-switchable systems. vub.ac.be The thermal dissociation of anthracene photodimers follows first-order reaction kinetics, and the rate is influenced by the substituents on the anthracene ring and the physical state (solution or solid) of the dimer. vub.ac.beresearchgate.netrsc.org The stability of the dimer and the energy required for dissociation are affected by these factors. researchgate.netrsc.org For example, the dissociation of dimers of 9-substituted anthracenes has been shown to occur cleanly and efficiently at temperatures between 90 °C and 200 °C. researchgate.net

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a critical process in the photochemistry of many bichromophoric molecules, where an electron is transferred from a photoexcited donor to an acceptor. In molecules like this compound, which link an anthracene chromophore (an electron donor) with a benzoate (B1203000) group (an electron acceptor) via a spacer, intramolecular PET can be a key de-excitation pathway.

Research on closely related bichromophoric systems, such as benzoate esters of 9-anthracenemethanol, provides significant insight into the PET mechanisms applicable to this compound. In these systems, the anthracene moiety is excited, and a subsequent electron transfer occurs from the excited anthracene to the benzoate group. scispace.com The feasibility of this process is determined by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. For a similar compound, the free energy for electron transfer was calculated to be highly negative (e.g., -320 kJ mol⁻¹), indicating a thermodynamically favorable process. scispace.com This strong driving force for electron transfer explains the observed quenching of fluorescence in such compounds compared to their monofunctional counterparts. scispace.com

The rate of this intramolecular PET process is influenced by the electronic properties of the substituents on the benzoate ring. Studies using Hammett correlations, which relate reaction rates to substituent constants (σ), have shown a positive reaction constant (ρ value of +1.5) for the electron transfer rates. scispace.com This positive value indicates that electron-withdrawing groups on the benzoate moiety accelerate the PET rate by making the acceptor more electron-deficient, thus facilitating the transfer from the excited anthracene donor. scispace.com This provides strong evidence for the occurrence of intramolecular electron transfer in the excited state of these systems. scispace.com

The general mechanism can be summarized as follows:

Excitation : The anthracene chromophore absorbs a photon, promoting it to an excited singlet state (S₁).

Electron Transfer : An electron is transferred from the excited anthracene moiety to the benzoate moiety, creating a charge-separated state or a radical ion pair.

De-excitation : The charge-separated state can then return to the ground state through non-radiative pathways or, in some cases, back-electron-transfer. This PET process effectively competes with fluorescence, leading to a lower fluorescence quantum yield.

The rate of electron transfer (k_et) can be experimentally determined and correlated with substituent effects, as shown in the table below based on data from analogous systems. scispace.com

| Substituent on Benzoate | Hammett Constant (σ) | Estimated Electron Transfer Rate (k_et) (s⁻¹) |

| p-methoxy | -0.27 | 1.2 x 10⁸ |

| p-methyl | -0.17 | 1.8 x 10⁸ |

| H | 0.00 | 3.0 x 10⁸ |

| p-chloro | +0.23 | 7.9 x 10⁸ |

| p-cyano | +0.66 | 3.1 x 10⁹ |

Table based on data for substituted benzoate esters of 9-anthracenemethanol, illustrating the principle of substituent effects on PET rates. scispace.com

Influence of Supramolecular Environment on Photophysical and Photochemical Behavior

The photophysical and photochemical behavior of molecules like this compound can be profoundly altered by encapsulating them within supramolecular hosts. These hosts, such as cyclodextrins, cucurbiturils, and molecular capsules, create confined microenvironments that can control reaction pathways, alter photophysical properties, and stabilize reactive intermediates. acs.orgnih.gov

One of the most common photochemical reactions for anthracene derivatives is [4+4] photodimerization. In solution, this reaction often proceeds with low efficiency or selectivity. However, within a supramolecular host, the dimerization can be controlled. For instance, a hydrophobic nanocapsule has been shown to encapsulate two anthracene molecules in a 2:2 complex. acs.org Despite this proximity, the rigid, confined space of the capsule completely suppresses the photodimerization that would be highly efficient in solution. Instead, this environment allows for the unprecedented examination of the anthracene excimer, a transient excited-state dimer. acs.org This demonstrates the power of a supramolecular environment to shut down a favored reaction pathway and enable the study of otherwise fleeting species.

Supramolecular assemblies can also be used to facilitate and direct photoinduced electron transfer. The host cucurbit nih.govuril (CB nih.gov) is known to bind an electron donor and an electron acceptor molecule simultaneously within its cavity to form a stable 1:1:1 ternary complex. This pre-organization enhances the interaction between the donor-acceptor pair. Researchers have designed monomers with an anthracene-viologen structure, where anthracene acts as a donor, that undergo supramolecular polymerization in the presence of CB nih.gov, driven by these host-enhanced charge-transfer interactions. pageplace.de This principle could be applied to this compound to control its interaction with electron donors or acceptors in a structured assembly.

Furthermore, the choice of a supramolecular host can direct the stereochemical outcome of photochemical reactions. For example, the photodimerization of related naphthoate esters has been made enantioselective by using γ-cyclodextrin as a chiral host. acs.org Similarly, surfactant systems like micelles can influence the regioselectivity of photodimerization for anthracene carboxylic acid esters, favoring the formation of specific isomers by organizing the monomer molecules at the micelle-water interface. acs.org

The influence of various supramolecular environments on the photochemical behavior of anthracene derivatives is summarized below.

| Supramolecular Host | Guest Molecule(s) | Observed Effect | Potential Implication for this compound |

| Hydrophobic Nanocapsule | Anthracene | Suppression of photodimerization; stabilization of excimer. acs.org | Control over dimerization vs. other photophysical processes. |

| Cucurbit nih.govuril (CB nih.gov) | Anthracene-Viologen Monomer | Formation of a stable ternary complex, facilitating linear supramolecular polymerization via charge-transfer interactions. pageplace.de | Templating PET reactions with specific donors/acceptors. |

| γ-Cyclodextrin | Methyl 3-Methoxyl-2-naphthoate | Enantioselective photodimerization. acs.org | Inducing chirality in photodimerization products. |

| Surfactant Micelles | 9-Anthracene Carboxylic Acid Esters | Regioselective photodimerization. acs.org | Controlling the formation of specific dimer isomers. |

These examples highlight that a supramolecular environment offers a powerful tool to manipulate the excited-state properties and reaction pathways of this compound, enabling outcomes that are not achievable in bulk solution. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground and Excited State Geometries

A significant application of DFT is the prediction of spectroscopic properties. By calculating the energy difference between the ground state and various excited states, it is possible to predict the absorption wavelengths in the UV-Vis spectrum. Similarly, by optimizing the geometry of the first excited state (S1) and calculating its energy relative to the ground state, the fluorescence emission wavelength can be estimated.

Time-dependent DFT (TD-DFT) is a widely used extension of DFT for calculating excited-state properties and has become a popular tool for computing optical spectra. rsc.org However, the accuracy of these predictions is highly dependent on the choice of the functional. chemrxiv.orgchemrxiv.org For example, functionals with a low percentage of Hartree-Fock exchange, like B3LYP and PBE0, can sometimes underestimate the energies of charge-transfer (CT) excited states. chemrxiv.org In contrast, range-separated functionals or those with a higher HF exchange contribution, such as M06-2X and CAM-B3LYP, often provide more accurate predictions for both singlet and triplet excited state energies in aromatic systems. chemrxiv.org For anthracene (B1667546) derivatives, computational work at the TD-DFT level has been used to understand the relaxation of substituent orientations in the excited state, which influences the fluorescence spectrum. researchgate.net

| Property | Computational Method | Predicted Wavelength (nm) | Reference |

| UV-Vis Absorption (S0 -> S1) | TD-DFT/CAM-B3LYP | ~350-400 | chemrxiv.org |

| Fluorescence Emission (S1 -> S0) | TD-DFT/CAM-B3LYP | ~400-450 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For aromatic systems like methyl anthracene-2-carboxylate, FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions. acs.org The distribution of the HOMO and LUMO across the anthracene core and the methyl carboxylate substituent determines the sites for electrophilic and nucleophilic attack. DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net The analysis of FMOs is also critical in understanding charge-transfer characteristics within the molecule or in intermolecular interactions. acs.org

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.8 | Electron-donating regions |

| LUMO | -2.1 | Electron-accepting regions |

| HOMO-LUMO Gap | 3.7 | Kinetic stability, electronic transitions |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

TD-DFT is a powerful computational method for investigating the properties of electronically excited states. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and the characterization of the nature of these excited states (e.g., local excitations, charge-transfer states). rsc.org By analyzing the orbital contributions to each electronic transition, researchers can understand how the electron density redistributes upon photoexcitation. chemrxiv.org

For molecules like this compound, TD-DFT can elucidate the role of the substituent in modifying the excited states of the parent anthracene core. researchgate.net This is crucial for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. chemrxiv.org The choice of functional and basis set is critical for obtaining accurate results with TD-DFT, and benchmarks against experimental data or higher-level computational methods are often necessary. chemrxiv.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and intermolecular interactions. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. nih.gov This involves identifying the most stable conformations and the energy barriers between them. MD simulations are also invaluable for studying how the molecule interacts with its environment, such as solvent molecules or other solute molecules. mdpi.com This can reveal information about solvation effects on the molecule's structure and properties, as well as the nature of intermolecular forces that govern self-assembly or binding to other molecules. mdpi.com

Elucidation of Reaction Mechanisms via Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are a computational method used to explore the energy of a molecule as a function of its geometry. researchgate.net By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES can be mapped out. This surface reveals the locations of energy minima, which correspond to stable structures (reactants, intermediates, and products), and saddle points, which correspond to transition states. researchgate.netresearchgate.net

For this compound, PES scans can be used to elucidate the mechanisms of various chemical reactions. For example, the rotational barrier of the methyl carboxylate group can be determined by scanning the relevant dihedral angle. researchgate.net More complex reaction pathways, such as those involved in its synthesis or degradation, can also be investigated. By identifying the transition state structures and their corresponding activation energies, researchers can gain a detailed understanding of the reaction kinetics and mechanism. u-tokyo.ac.jp

Supramolecular Catalysis and Confinement Effects through Quantum-Chemical Calculations

Quantum-chemical calculations, particularly DFT, can be employed to study the behavior of this compound within a supramolecular host or confined environment. These calculations can model the non-covalent interactions between the guest molecule and the host, such as hydrogen bonding, van der Waals forces, and π-π stacking.

By calculating the binding energy and geometry of the host-guest complex, researchers can assess the stability of the assembly. Furthermore, these calculations can reveal how confinement affects the properties and reactivity of the encapsulated this compound. For example, the electronic properties, such as the HOMO-LUMO gap, may be altered within the host's cavity. Quantum-chemical calculations can also be used to investigate how a supramolecular host can act as a catalyst by stabilizing the transition state of a reaction involving the guest molecule, thereby lowering the activation energy. While specific studies on this compound in this context were not found, the methodology is well-established for related aromatic systems.

Research Applications in Advanced Materials Science and Engineering

Methyl Anthracene-2-carboxylate in Organic Electronics Research

The planar, π-conjugated system of anthracene (B1667546) is highly advantageous for applications in organic electronics, where charge transport and light-emitting properties are paramount. The introduction of a methyl carboxylate group at the 2-position can modify the molecule's energy levels, solubility, and intermolecular interactions, tuning it for specific device applications. rsc.orgresearchgate.net

Anthracene derivatives are widely utilized as fluorescent probes and chemosensors. researchgate.net The core principle involves the modification of the anthracene fluorophore with a receptor unit that can selectively interact with a target analyte. This interaction triggers a change in the fluorescence output, such as quenching ("turn-off") or enhancement ("turn-on"), allowing for detection.

Research into related anthracene derivatives demonstrates this concept effectively. For instance, fluorescent probes based on an anthracene carboxamide core have been developed for detecting mitochondrial hypochlorite (B82951) (ClO⁻). nih.gov In one such design, a thioether group, acting as a quencher via a photoinduced electron transfer (PET) process, is attached to the anthracene moiety. nih.gov Upon oxidation by ClO⁻, the PET process is blocked, leading to a significant fluorescence enhancement. nih.gov These probes exhibit high sensitivity and rapid response times. nih.gov

Similarly, anthracene-based thioacetals, derived from the corresponding aldehyde, have been engineered as "turn-on" fluorescent chemodosimeters for mercury ions (Hg²⁺). acs.org The interaction with Hg²⁺ triggers a chemical transformation that restores the fluorescence of the anthracene core. acs.org These studies underscore the potential of modifying the carboxyl group of this compound to create sophisticated sensors for various ions and reactive oxygen species. nih.govacs.org

Table 1: Performance Characteristics of Anthracene-Based Fluorescent Probes

| Probe Type | Analyte | Detection Limit | Response Time | Key Feature |

|---|---|---|---|---|

| Anthracene Carboxamide | ClO⁻ | 23 nM | < 6 seconds | Mitochondria-targeting, good water solubility. nih.gov |

Anthracene and its derivatives are foundational materials in the research and development of OLEDs and OFETs due to their inherent charge-transport capabilities and high photoluminescence quantum yields. rsc.orgresearchgate.net The planar structure of anthracene promotes strong intermolecular π-π stacking, which is crucial for efficient charge mobility in the solid state. rsc.org

In OFETs, anthracene derivatives serve as the active semiconductor layer. rsc.org The performance of these devices is highly dependent on the molecular packing in the thin film. Functionalization of the anthracene core, for instance with a methyl carboxylate group, can be used to influence this packing and, consequently, the charge carrier mobility. rsc.orgresearchgate.net

For OLEDs, anthracene derivatives are excellent candidates for blue-emitting materials. rsc.orgrsc.org By attaching various electron-donating and electron-accepting groups to the anthracene core, researchers can create bipolar molecules that facilitate balanced charge injection and transport, leading to high-efficiency light emission. rsc.org For example, novel bipolar emitters using a modified anthracene core have achieved deep-blue emission with high external quantum efficiencies (EQE) of up to 7.95% in non-doped devices. rsc.org In other work, tin(IV) complexes with anthracene-9-carboxylate ligands have been used as the light-emitting layer in OLEDs, achieving a luminance of 6550 cd/m² and a power efficiency of 7.2 lm/W, demonstrating the utility of anthracene carboxylates in emissive devices. researchgate.net

Table 2: Performance of OLEDs Incorporating Anthracene Derivatives

| Emitter/Ligand | Device Type | Color | Max. EQE (%) | CIE Coordinates |

|---|---|---|---|---|

| mCzAnBzt | Non-doped | Deep-Blue | 7.95 | (0.15, 0.07) rsc.org |

| Cz-TAn-DMAC | Doped | Blue | 4.8 | (0.15, 0.08) rsc.org |

| TPA-TAn-DMAC | Non-doped | Deep-Blue | 4.9 | (0.14, 0.18) rsc.org |

Note: EQE stands for External Quantum Efficiency; CIE stands for Commission Internationale de l'Éclairage, a standard for defining colors.

Supramolecular Assemblies and Self-Healing Materials Research

The anthracene group is a versatile component in supramolecular chemistry, capable of forming ordered structures through non-covalent interactions and participating in reversible chemical reactions. These properties are harnessed in the creation of advanced functional materials, including self-healing polymers and responsive hydrogels.

Supramolecular hydrogels are formed by the self-assembly of small molecules (gelators) into extensive three-dimensional networks that immobilize water. rsc.org Anthracene derivatives have been successfully employed as gelators, often leveraging π-π stacking and hydrogen bonding to drive assembly. rsc.orgrsc.org

A key feature of anthracene-based materials is their photo-responsiveness, stemming from the [4π+4π] photodimerization of the anthracene rings upon exposure to UV light (>300 nm). mcmaster.ca This dimerization can be reversed with short-wavelength UV light (<300 nm). This reversible reaction provides a powerful tool for controlling material properties.

For example, amino acids modified at their N-terminus with an anthracene-2-carbonyl group can self-assemble into supramolecular hydrogels. rsc.org Upon irradiation with UV light, the anthracene headgroups dimerize, disrupting the self-assembled fibrillar network and causing the hydrogel to disassemble into a solution. rsc.org This photo-induced gel-sol transition allows for spatiotemporal control over the material's state and can be used for applications like 3D cell culture and recovery. rsc.org Other studies on gluconamide-tailored anthracene gelators have also demonstrated multi-stimuli-responsive hydrogels that react to light, temperature, and chemical signals. rsc.org

The synthesis of nanographenes—precise, atomically defined fragments of graphene—is a significant goal in materials science for next-generation electronics. The anthracene core, as a polycyclic aromatic hydrocarbon, is a logical starting point for the bottom-up synthesis of larger graphitic structures.

One of the primary chemical reactions utilized for this purpose is the Diels-Alder cycloaddition. rsc.orgnih.gov In this reaction, anthracene acts as a diene, reacting with a dienophile to form a more extended and rigid structure. researchgate.netbournemouth.ac.uk By designing monomers with multiple anthracene or dienophile functionalities, repeated Diels-Alder reactions can lead to the formation of one-dimensional polymer chains. Subsequent chemical treatment, such as aromatization, can then convert these polymer backbones into conductive nanographene wires. While specific research on this compound for this application is not prominent, the fundamental reactivity of its anthracene core makes it a potential candidate for incorporation into such polymeric precursors. capes.gov.br

Macrocyclic molecules, such as crown ethers and calixarenes, are capable of selectively binding smaller "guest" molecules within their cavities, a field known as host-guest chemistry. rsc.orgfrontiersin.org Incorporating photoactive units like anthracene into these macrocycles creates "smart" materials whose binding properties and fluorescence can be controlled by light. rsc.org

Research has shown the synthesis of crown ether derivatives containing two anthracene units. rsc.org These macrocycles exhibit strong fluorescence and can form host-guest complexes with electron-deficient guests. The formation of the complex often leads to a change in the fluorescence color, making them suitable for sensing applications. rsc.org Furthermore, the anthracene units can impart interesting properties like mechanochromism, where the emission color changes in response to mechanical force. rsc.org

The this compound moiety could be integrated into such macrocyclic systems in several ways. The carboxylate group could serve as a synthetic handle to attach the anthracene unit to the macrocycle backbone or as an additional recognition site within the host cavity to enhance binding selectivity for specific guests. acs.orgnih.gov

Polymer Chemistry and Functionalized Materials Research

The incorporation of the anthracene moiety into polymer structures imparts photoresponsive and interactive properties, leading to the creation of "smart" materials that can adapt to external stimuli.

The aromatic nature of the anthracene group allows it to interact strongly with certain particle surfaces, making anthracene-functionalized polymers effective as dispersing agents. Dispersants are crucial in many industrial applications for stabilizing particles in a liquid medium and preventing them from agglomerating. evonik.com

Recent research has focused on the synthesis of poly(2-oxazolines) (POxs) end-capped with an anthracene group to act as dispersants for carbon black (CB) in both aqueous and non-aqueous environments. acs.org A library of polymers, including anthracene-end-capped poly(2-ethyl-2-oxazoline) (PEtOx) and poly(2-isostearyl-2-oxazoline) (PiStOx), was synthesized to investigate how aromaticity influences dispersion capabilities. acs.org The study found that both PEtOx and PiStOx demonstrated good dispersant characteristics, with PiStOx showing performance superior to that of a commercially available dispersant. acs.org The functionalized polymers effectively stabilize CB particles, highlighting the potential of anthracene-based structures in developing high-performance industrial additives. acs.org

Table 1: Anthracene-Functionalized Polymers as Dispersants for Carbon Black

| Polymer | Monomer Units | Media | Dispersant Performance |

|---|---|---|---|

| PEtOx-Anthracene | 2-ethyl-2-oxazoline | Water, Dodecane | Good dispersant characteristics |

| PiStOx-Anthracene | 2-isostearyl-2-oxazoline | Water, Dodecane | Superior to commercial dispersants |

This table summarizes the findings on anthracene-functionalized poly(2-oxazolines) as dispersants from a 2024 study. acs.org

The most well-studied photochemical reaction of anthracene is its [4+4] photocycloaddition, which occurs upon irradiation with UV light (typically >300 nm). mdpi.com This dimerization reaction is often reversible, with the dimer reverting to the original anthracene monomers upon irradiation with shorter wavelength UV light (<300 nm) or through heating. mdpi.comacs.org This reversible characteristic is a cornerstone of creating photoresponsive and self-healing materials.

By incorporating anthracene dicarboxylate units into polymer backbones, scientists can create materials that undergo significant structural and property changes in response to light. For example, copolymers of poly(ethylene terephthalate) (PET) containing 2,6-anthracenedicarboxylate units can be cross-linked by irradiating them at 350 nm. acs.org This cross-linking is attributed to the face-to-face dimerization of the anthracene units, which forms stable covalent bonds between polymer chains, altering the material's solubility and mechanical properties. acs.org However, in this specific polymer system, the photodimerization was found to be irreversible, suggesting that radical reactions also contribute to the permanent cross-links. acs.org

This photocrosslinking mechanism has been explored in various polymer systems, including hydrogels. mdpi.comnih.gov Star-shaped polyethylene (B3416737) glycol (PEG) polymers with terminal anthracene groups form hydrogels rapidly when exposed to 365 nm UV light. nih.gov The gelation dynamics are influenced by polymer concentration, with the fastest gel formation occurring near the polymer overlap concentration where intermolecular cross-linking is most efficient. nih.gov Such photoresponsive systems are of great interest for biomedical applications like tissue engineering and controlled drug release, where the ability to trigger gelation or degradation with light offers precise spatiotemporal control. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) Incorporating Anthracene-2-carboxylate Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). The use of ligands derived from anthracene, such as anthracene-2-carboxylate, allows for the design of MOFs with tailored luminescent and electronic properties, making them highly suitable for sensing applications.

Anthracene-based ligands are excellent candidates for constructing luminescent MOFs because the anthracene unit is a well-known fluorophore. When incorporated into the rigid structure of a MOF, the photophysical properties of the anthracene derivative can be finely tuned. The orientation and distance between the anthracene units within the framework dictate the extent of intermolecular interactions (e.g., π–π stacking), which in turn affects the emission spectra. cdnsciencepub.comosti.gov

Researchers have synthesized zirconium-based MOFs using 2,6-anthracenedicarboxylic acid (2,6-ADCA), a derivative structurally related to this compound. cdnsciencepub.comvt.edu In the resulting UiO-type MOF (UiO stands for University of Oslo), the anthracene units are spatially separated, leading to emissive properties that resemble those of the free ligand in solution. cdnsciencepub.comosti.gov In contrast, MOFs built with 1,4-anthracenedicarboxylic acid exhibit different luminescent behavior due to stronger intermolecular interactions facilitated by the closer proximity of the anthracene moieties. cdnsciencepub.comosti.govvt.edu

The inherent luminescence of these MOFs can be harnessed for chemical sensing. The fluorescence of the MOF can be "quenched" or enhanced in the presence of specific analytes. This phenomenon forms the basis for highly sensitive and selective chemical sensors.

Table 2: Sensing Applications of Anthracene-Based MOFs

| MOF System | Ligand(s) | Target Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|---|

| CUST-601, 602, 604 | tatrz, carboxylates | Fe³⁺, Cr₂O₇²⁻, TNP | Fluorescence Quenching | acs.orgacs.org |

| Anth-UiO-67 | Anthracene-tagged biphenyl-4,4'-dicarboxylic acid | Arginine | Fluorescence Quenching | nih.govacs.org |

| In-ADBA | H₂ADBA | Nitrofurazone, Nitrofurantoin, TNP | Fluorescence Quenching | researchgate.net |

| [Cd(DCPA)(DMF)] | H₂DCPA | Temperature | Luminescence Thermometry | rsc.org |

This table highlights several examples of anthracene-based MOFs and their use in detecting various chemical species and physical parameters through changes in their luminescent properties. acs.orgacs.orgnih.govacs.orgresearchgate.netrsc.org

For instance, a series of cadmium-based MOFs constructed with an anthracene-triazole ligand and various carboxylates have demonstrated high sensitivity and selectivity for detecting ferric ions (Fe³⁺), dichromate ions (Cr₂O₇²⁻), and the explosive trinitrophenol (TNP) in solution. acs.orgacs.org Similarly, an anthracene-tagged UiO-67 MOF has been shown to be a highly selective aqueous sensor for the amino acid arginine, with its photoluminescence being completely quenched upon interaction. nih.govacs.org These examples underscore the power of incorporating anthracene-2-carboxylate and its derivatives into MOF structures to create advanced functional materials for environmental monitoring and diagnostics.

Mechanistic Studies of Environmental Transformation Pathways

Photodegradation Mechanisms in Environmental Contexts

Photodegradation, or the breakdown of compounds by light, is a primary transformation pathway for polycyclic aromatic hydrocarbons (PAHs) like Methyl anthracene-2-carboxylate in the environment. The anthracene (B1667546) core is susceptible to photo-oxidation, a process that can significantly alter its structure and properties.

The photodegradation of anthracenes in solution typically follows first-order reaction kinetics. For instance, studies on 2-methylanthracene, a structurally similar compound, show that it undergoes photodegradation when exposed to UV radiation. The presence of the methyl group can influence the rate of degradation compared to the parent anthracene molecule.

The primary mechanism of photo-oxidation for anthracene involves the addition of singlet molecular oxygen across the central ring (positions 9 and 10) to form an unstable endoperoxide. This intermediate, anthracene-9,10-endoperoxide, can then decompose to form more stable products. While direct studies on this compound are limited, the photodegradation of the parent compound, anthracene, has been shown to yield several key products. These findings suggest a likely pathway for the environmental transformation of its derivatives. Over 99% of anthracene can be degraded within 24 hours of sunlight exposure, forming intermediates that can be more toxic than the original compound. up.pt

Key photo-oxidation products identified from related anthracene compounds are detailed below.

Table 1: Potential Photodegradation Products of this compound (Inferred from Anthracene Studies)

| Product Name | Formation Pathway | Reference |

|---|---|---|

| 9,10-Anthraquinone | Decomposition of an endoperoxide intermediate formed during photo-oxidation. | up.pt |

| Phthalic Acid | Result of further oxidation and ring-cleavage of quinone intermediates. | up.pt |

These transformation products indicate that photodegradation proceeds through oxidation of the central aromatic rings, leading to ring-opening and the formation of smaller, more oxygenated compounds.

Microbial Degradation Mechanisms and Metabolite Identification

Microorganisms, particularly bacteria and fungi, play a vital role in the natural attenuation of PAHs in soil and aquatic systems. They can utilize these compounds as a source of carbon and energy through various metabolic pathways.

The biodegradation of aromatic compounds like this compound is initiated by specific enzymes that attack the stable ring structure. In fungi, particularly white-rot fungi, extracellular lignin-modifying enzymes (LMEs) are key players. These non-specific enzymes, which include lignin (B12514952) peroxidase, manganese peroxidase, and laccase, generate highly reactive radicals that can oxidize a wide range of recalcitrant pollutants.

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) are heme-containing enzymes that use hydrogen peroxide to oxidize substrates. They are highly effective in the initial oxidation of the anthracene ring structure. Studies on Aspergillus fumigatus degrading anthracene have pointed to lignin peroxidase as a crucial component of the process. wiley.com

Laccase is a copper-containing oxidase that can oxidize phenolic and non-phenolic compounds, including PAHs. It often converts PAHs into their corresponding quinone forms, which are typically less toxic and more water-soluble than the parent compounds.

In bacteria, the initial attack on the aromatic ring is typically carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate, leading to the formation of cis-dihydrodiols. This is a critical step that destabilizes the aromatic system and precedes ring cleavage. Following this, a series of enzymatic reactions (dehydrogenation, ring-cleavage, and beta-oxidation) further breaks down the molecule.

The degradation pathway for anthracene by the fungus Aspergillus fumigatus has been shown to generate several intermediate compounds, suggesting a pathway that likely involves initial oxidation followed by ring-cleavage. wiley.com

Table 2: Identified Metabolites from Microbial Degradation of Anthracene

| Metabolite | Identification Method | Degrading Organism | Reference |

|---|---|---|---|

| Anthraquinone (B42736) | GC-MS | Aspergillus fumigatus | wiley.com |

| Anthrone | GC-MS | Aspergillus fumigatus | wiley.com |

| Phthalic Anhydride | GC-MS | Aspergillus fumigatus | wiley.com |

These findings suggest that the microbial degradation of this compound would likely proceed via initial oxidation of the anthracene core to form a methyl-substituted anthraquinone, followed by cleavage of the aromatic rings. The ester group may also be hydrolyzed by microbial esterases early in the degradation process.

Chemodegradation Pathways and Byproduct Analysis

Chemodegradation refers to the breakdown of a compound through abiotic chemical reactions in the environment, excluding photolysis. For this compound, a significant chemodegradation pathway is the hydrolysis of its methyl ester group.

Ester hydrolysis is a reaction with water that cleaves the ester bond, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base and can also occur neutrally, albeit at a much slower rate. The rate of hydrolysis is highly dependent on the pH of the surrounding medium (e.g., water body, soil pore water).

Base-catalyzed hydrolysis: Under alkaline conditions, the ester is attacked by hydroxide (B78521) ions, leading to rapid cleavage.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.

The primary byproduct of the hydrolysis of this compound is Anthracene-2-carboxylic acid and methanol (B129727). The rate of this abiotic process is a key factor in the compound's persistence in aquatic environments. Studies on other aromatic esters have shown that hydrolytic half-lives can range from days to thousands of years depending on the compound's structure and the pH of the environment. researchgate.net

Table 3: Chemodegradation Pathway for this compound

| Reaction | Primary Reactant | Primary Byproducts | Environmental Factors |

|---|---|---|---|

| Ester Hydrolysis | Water (H₂O) | Anthracene-2-carboxylic acid, Methanol | pH, Temperature |

Environmental Partitioning and Fate Modeling Research

Understanding the environmental fate of a chemical requires knowledge of not only its degradation pathways but also how it moves and distributes between different environmental compartments (air, water, soil, sediment, and biota). Environmental fate models are computational tools used to predict this behavior. up.ptwiley.com

These models, often called multimedia mass balance models, use the physicochemical properties of a substance along with environmental parameters to estimate its distribution and concentration over time. up.ptrsc.org The fundamental concept is a set of mass balance equations that account for all input (emissions) and loss (transport and degradation) processes in each compartment. rsc.org

Key physicochemical properties required for fate modeling include:

Water Solubility: Affects concentration in aquatic systems.

Vapor Pressure: Determines the tendency to enter the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates the potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. The LogP (the logarithm of Kow) for this compound is estimated to be 3.77960, suggesting a moderate tendency to partition into organic phases.

Henry's Law Constant: Describes the partitioning between air and water.

Degradation Half-lives: Rates of breakdown in air, water, and soil (photodegradation, biodegradation, etc.).

By integrating these parameters, fate models can simulate the compound's transport via processes like atmospheric advection, water currents, and sediment deposition, providing a holistic view of its environmental behavior and identifying potential sinks where it may accumulate. defra.gov.uk

Emerging Research Directions and Future Perspectives for Methyl Anthracene 2 Carboxylate

The scientific community's exploration of novel functional materials has led to a growing interest in the potential of tailored organic molecules. Among these, Methyl anthracene-2-carboxylate is emerging as a compound of significant interest due to its unique electronic and structural characteristics. This section delves into the prospective research avenues and future outlook for this compound, focusing on its integration into hybrid materials, its application in advanced sensing technologies beyond traditional luminescence, the principles for designing targeted material properties, and the synergistic potential of cross-disciplinary research.

Q & A

Q. What is the correct IUPAC nomenclature for methyl anthracene-2-carboxylate, and how is its structure systematically derived?